molecular formula C9H9BrN2O B13048685 3-Bromo-8-methoxy-2-methylimidazo[1,2-A]pyridine

3-Bromo-8-methoxy-2-methylimidazo[1,2-A]pyridine

Cat. No.: B13048685
M. Wt: 241.08 g/mol
InChI Key: CXUPBBMXSUGJKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-8-methoxy-2-methylimidazo[1,2-A]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family These compounds are known for their diverse biological activities and are often used in medicinal chemistry and pharmaceutical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-8-methoxy-2-methylimidazo[1,2-A]pyridine typically involves the halogenation of 2-methylimidazo[1,2-A]pyridine. The process begins with the formation of 2-methylimidazo[1,2-A]pyridine, which is then reacted with bromine in chloroform to substitute a hydrogen atom at the C-3 position, forming 3-bromo-2-methylimidazo[1,2-A]pyridine . The methoxy group can be introduced through further functionalization reactions.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-8-methoxy-2-methylimidazo[1,2-A]pyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted imidazo[1,2-A]pyridine derivatives.

Scientific Research Applications

3-Bromo-8-methoxy-2-methylimidazo[1,2-A]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-8-methoxy-2-methylimidazo[1,2-A]pyridine involves its interaction with biological targets, such as enzymes and receptors. The bromine and methoxy groups enhance its binding affinity and specificity. The compound can inhibit microbial growth by interfering with essential biological pathways in microorganisms .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-methylimidazo[1,2-A]pyridine
  • 8-Bromo-3-methylimidazo[1,2-A]pyridine
  • 2-Methylimidazo[1,2-A]pyridine

Uniqueness

Its structure allows for diverse chemical modifications, making it a valuable compound in research and industry .

Properties

Molecular Formula

C9H9BrN2O

Molecular Weight

241.08 g/mol

IUPAC Name

3-bromo-8-methoxy-2-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C9H9BrN2O/c1-6-8(10)12-5-3-4-7(13-2)9(12)11-6/h3-5H,1-2H3

InChI Key

CXUPBBMXSUGJKS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC=C(C2=N1)OC)Br

Origin of Product

United States

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